

In Vitro Interactions of Venlafaxine with Cytochrome P450 Enzymes: A Technical Guide

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Compound of Interest

Compound Name: Venlafaxine

Cat. No.: B1195380

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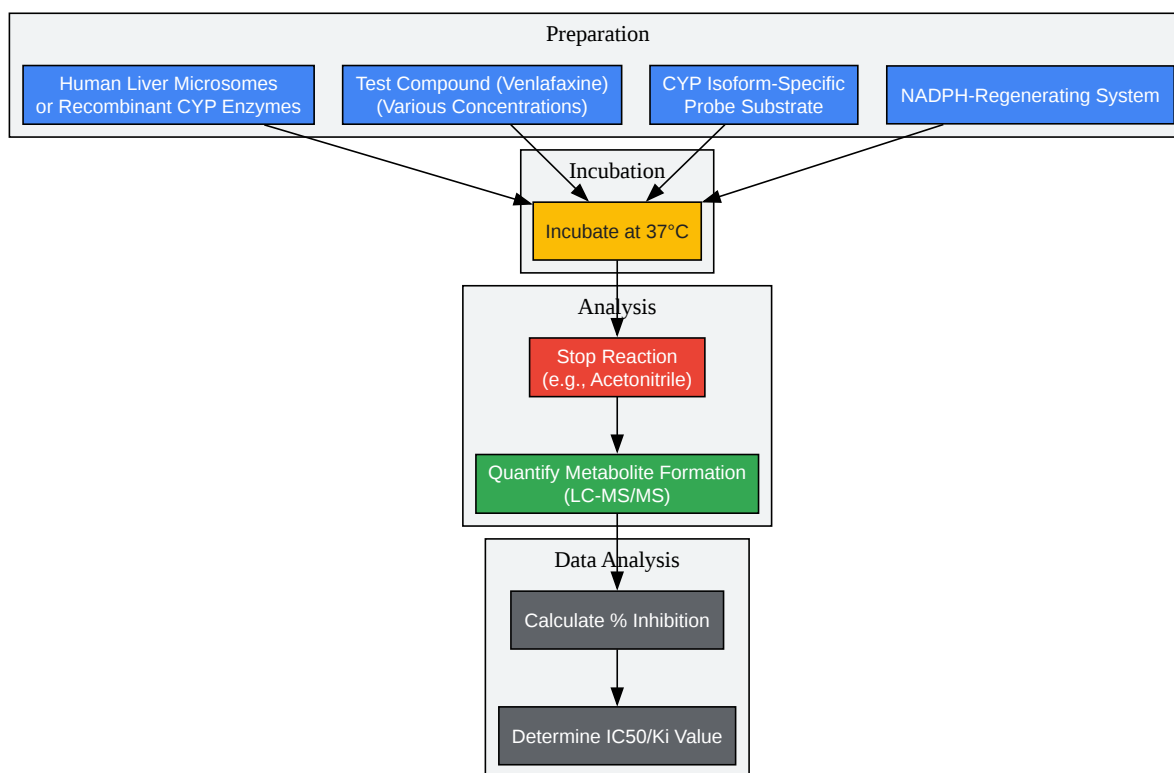
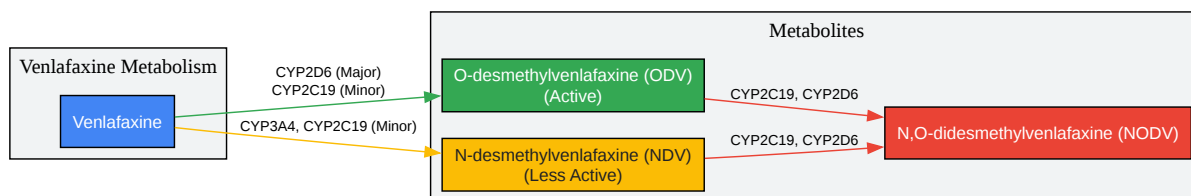
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro interactions of the serotonin-norepinephrine reuptake inhibitor (SNRI) **venlafaxine** with the cytochrome P450 (CYP) enzyme system. The following sections detail the metabolic pathways of **venlafaxine**, its inhibitory potential against various CYP isoforms, and the experimental methodologies used to determine these interactions.

Metabolism of Venlafaxine by Cytochrome P450 Enzymes

In vitro studies have established that **venlafaxine** is primarily metabolized by the cytochrome P450 system. The major metabolic pathway is the O-demethylation of **venlafaxine** to its active metabolite, O-desmethyl**venlafaxine** (ODV). This reaction is predominantly catalyzed by the polymorphic enzyme CYP2D6.[1][2][3] A minor metabolic pathway involves N-demethylation to the less active metabolite N-desmethyl**venlafaxine** (NDV), which is catalyzed by CYP3A4 and CYP2C19.[1][3] Further metabolism of ODV and NDV to N,O-didesmethyl**venlafaxine** is also mediated by CYP enzymes, including CYP2C19 and CYP2D6.[3]

The significant role of CYP2D6 in **venlafaxine**'s metabolism suggests that individuals with genetic variations in the CYP2D6 gene, leading to poor, intermediate, extensive, or ultrarapid metabolizer phenotypes, may exhibit altered plasma concentrations of **venlafaxine** and ODV.[2][4]



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